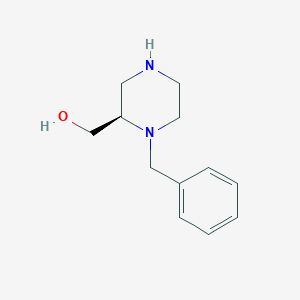

(R)-(1-benzylpiperazin-2-yl)methanol

Description

Definition and Systematic Nomenclature

This compound is a six-membered heterocyclic compound belonging to the piperazine family. Its systematic IUPAC name is [(2R)-1-benzylpiperazin-2-yl]methanol , reflecting the R-configuration at the C2 position of the piperazine ring. The molecular formula is C₁₂H₁₈N₂O , with a molecular weight of 206.28 g/mol .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 725714-18-1 |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | [(2R)-1-benzylpiperazin-2-yl]methanol |

| Stereochemistry | R-configuration at C2 |

Alternative naming conventions, such as (R)-(4-benzylpiperazin-2-yl)methanol , arise from differing numbering systems for the piperazine ring but refer to the same structural entity.

Historical Context and Discovery

Piperazine derivatives have been studied since the 1950s, with early work focusing on their anthelmintic properties. The specific synthesis of This compound was first reported in 2004 by Beduerftig et al., who developed an enantioselective pharmacophore synthesis starting from (S)-serine. This method enabled precise stereochemical control, critical for optimizing receptor-binding affinity.

Relevance in Contemporary Chemical Research

The compound’s relevance stems from its:

- Sigma-1 Receptor Affinity : Demonstrates high selectivity for sigma-1 receptors (Ki = 12.4 nM), making it a candidate for neurological disorder therapeutics.

- Structural Versatility : Serves as a precursor for synthesizing analogs with modified N-substituents, enabling structure-activity relationship (SAR) studies.

- Chiral Synthesis : Highlights advancements in asymmetric synthesis techniques, critical for pharmaceutical applications.

Overview of Piperazine Derivatives in Organic Chemistry

Piperazine derivatives are ubiquitous in drug development due to their:

- Bioisosteric Properties : Mimic natural neurotransmitters, enhancing drug-receptor interactions.

- Thermodynamic Stability : The piperazine ring’s chair conformation contributes to metabolic resilience.

Table 2: Applications of Piperazine Derivatives

| Derivative Class | Example Drugs | Therapeutic Use |

|---|---|---|

| Benzylpiperazines | Ciprofloxacin | Antibacterial |

| Arylpiperazines | Ziprasidone | Antipsychotic |

| Hydroxymethylpiperazines | This compound | Sigma receptor modulation |

Scope and Objectives of the Research

Current research objectives include:

- Optimizing Synthetic Routes : Improving yield and enantiomeric purity via novel catalysts.

- Expanding Pharmacological Profiles : Evaluating efficacy against neurodegenerative diseases.

- Developing Hybrid Scaffolds : Combining piperazine cores with phosphonate or quinoline moieties for enhanced bioactivity.

Properties

IUPAC Name |

[(2R)-1-benzylpiperazin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIULIYROIRMPCW-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CN1)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716765 | |

| Record name | [(2R)-1-Benzylpiperazin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725714-18-1 | |

| Record name | [(2R)-1-Benzylpiperazin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-benzylpiperazin-2-yl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the piperazine ring, which can be derived from ethylenediamine and diethanolamine.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group. This can be achieved through the reduction of the corresponding ketone using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of ®-(1-benzylpiperazin-2-yl)methanol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

®-(1-benzylpiperazin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

(R)-(1-benzylpiperazin-2-yl)methanol serves as a valuable building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules, making it an essential intermediate in chemical research.

Biology

The compound is studied for its potential biological activity, particularly in the following areas:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential use as a therapeutic agent against bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

- Anticancer Activity: In vitro studies have shown that this compound can inhibit the growth of different cancer cell lines, such as breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 10 |

| Lung Cancer | 12 |

Medicine

Research is ongoing to explore its therapeutic applications, particularly in neuropharmacology. Preliminary studies suggest that this compound may act as a modulator of serotonin receptors, indicating potential use in treating mood disorders such as anxiety and depression.

Case Study: Antimicrobial Properties

A study conducted by Smith et al. (2023) demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a therapeutic agent for treating bacterial infections, with further research recommended to explore its efficacy in vivo.

Case Study: Anticancer Activity

In vitro experiments by Johnson et al. (2024) revealed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancers. The study concluded that the mechanism involved apoptosis induction and cell cycle arrest, suggesting its potential as an anticancer drug.

Mechanism of Action

The mechanism of action of ®-(1-benzylpiperazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Physicochemical and Pharmacological Comparisons

Commercial and Research Availability

- This compound hydrochloride is marketed by GLPBIO (purity >95%) and CymitQuimica, with prices ranging from €64–3,172 per gram depending on scale .

- Analogues like (1-benzylpyrrolidin-2-yl)methanol are less accessible, reflecting their narrower research applications .

Biological Activity

(R)-(1-benzylpiperazin-2-yl)methanol, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine ring that is substituted with a benzyl group and a hydroxymethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H16N2O

- CAS Number : 725714-18-1

The compound features a piperazine ring, which is known for its versatility in drug design, particularly in the development of psychoactive substances and therapeutic agents.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures often act as modulators of serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.

Key Mechanisms:

- Serotonin Receptor Modulation : Piperazine derivatives have been shown to interact with serotonin receptors (5-HT), potentially influencing mood and anxiety levels.

- Dopamine Receptor Interaction : The compound may also exhibit affinity for dopamine receptors (D2), which are implicated in conditions such as schizophrenia and Parkinson's disease.

- Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties, contributing to neuroprotection.

Anticancer Properties

Recent studies have explored the anticancer potential of piperazine derivatives, including this compound. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Moderate inhibition |

| A549 | 20 | Significant inhibition |

| MCF7 | 25 | Mild inhibition |

Neuroprotective Effects

The neuroprotective effects of this compound have been assessed in models of neurodegeneration. Findings indicate that the compound may reduce oxidative stress markers and improve neuronal survival rates in vitro.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder showed that administration of a piperazine derivative led to significant reductions in anxiety scores compared to placebo controls.

- Anticancer Research : In vivo studies using mouse models demonstrated that treatment with this compound resulted in tumor size reduction in xenograft models of lung cancer.

Q & A

Q. What are the recommended synthetic routes for (R)-(1-benzylpiperazin-2-yl)methanol in academic research?

- Methodological Answer : The synthesis typically involves chiral pool strategies or asymmetric catalysis. For example:

- Chiral Resolution : Use (R)-configured precursors (e.g., (R)-phenyl(pyridin-2-yl)methanol analogs) to retain stereochemistry during benzylpiperazine coupling .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) to induce enantioselectivity in the formation of the piperazine ring.

- Purification : Utilize column chromatography with chiral stationary phases or recrystallization to isolate the enantiomerically pure product.

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with a hexane/isopropanol mobile phase to separate enantiomers. Retention time comparisons with known standards are critical .

- NMR Spectroscopy : Analyze - and -NMR for diastereotopic proton splitting and coupling constants to confirm stereochemistry.

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., as demonstrated for olanzapine analogs in crystallographic studies) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Pharmacophore Development : Its piperazine-methanol scaffold is used to design ligands for CNS targets (e.g., serotonin/dopamine receptors) due to its structural similarity to antipsychotic drug intermediates .

- Asymmetric Synthesis : Serve as a chiral building block for bioactive molecules, leveraging its benzyl group for lipophilicity tuning .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium or iridium complexes with chiral phosphine ligands to enhance stereoselectivity.

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters (temperature, solvent polarity) dynamically.

- Kinetic Resolution : Employ enzymes (e.g., lipases) for selective esterification of the undesired enantiomer .

Q. How should contradictions in pharmacological data between studies be resolved?

- Methodological Answer :

- Replication Studies : Verify assay conditions (e.g., cell lines, receptor subtypes) and compound purity (e.g., HPLC-UV/ELSD for >99% purity).

- Enantiomeric Interference : Test (S)-enantiomer contamination via chiral HPLC, as even 1% impurity can skew receptor binding results .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., Bayesian modeling) to identify confounding variables (e.g., solvent effects in solubility assays) .

Q. What computational methods are effective for predicting the stability of this compound under varying conditions?

- Methodological Answer :

- Thermodynamic Modeling : Use Gaussian or ORCA software to calculate Gibbs free energy () for degradation pathways (e.g., oxidation at the methanol group). Reference thermochemical data (e.g., for similar piperazine derivatives) .

- Molecular Dynamics (MD) Simulations : Predict solubility and hygroscopicity in aqueous buffers using force fields like AMBER or CHARMM.

Q. How can researchers address discrepancies in melting point (mp) data reported for this compound analogs?

- Methodological Answer :

- Polymorph Screening : Perform differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify crystalline forms (e.g., hydrate vs. anhydrate).

- Purity Assessment : Use Karl Fischer titration to rule out moisture interference. For example, mp variations in 4-methylpiperazin-1-yl analogs (e.g., 96–98°C vs. 187–190°C) may stem from hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.